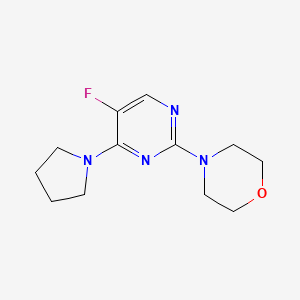
4-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)morpholine” is a nitrogen-containing heterocycle . The pyrrolidine ring, a five-membered saturated scaffold, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Scientific Research Applications
Synthesis and Chemical Reactivity
- A comprehensive study on fluoro pyrimidine-4-ones, including compounds structurally related to 4-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)morpholine, explored their synthesis, reactivity, and the preparation of bispyrimidine-4-ones and fused ring variants. These compounds have shown potential applications in developing pharmacologically active molecules with anti-inflammatory and anti-convulsivant properties (S. J. de Melo et al., 1992).
Biological Activity
- Research on 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives showcased the synthesis of a new series with significant larvicidal activity against third instar larvae. This indicates the potential for these compounds in developing insecticidal agents (S. Gorle et al., 2016).
Pharmacophore Development
- A study on 4-(Pyrimidin-4-yl)morpholines, including compounds analogous to the chemical , focused on their role as privileged pharmacophores for PI3K and PIKKs inhibition. This research underscores the potential of such structures in developing selective inhibitors for therapeutic applications, particularly in cancer treatment (H. Hobbs et al., 2019).
Synthesis of Heterocyclic Compounds
- The development of synthetic methodologies for heterocyclic compounds involving 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives demonstrated their importance as intermediates in inhibiting tumor necrosis factor alpha and nitric oxide. This highlights the compound's relevance in medicinal chemistry for developing anti-inflammatory and anticancer agents (H. Lei et al., 2017).
Metabolic Studies
- Investigations into the phase I metabolism of FYL-67, a novel linezolid analogue where the morpholinyl ring is substituted, provided insights into its metabolic transformation and potential pharmacokinetic advantages over traditional antibiotics. Such studies are crucial for drug development, optimizing efficacy, and reducing toxicity (Zitai Sang et al., 2016).
Hydrogen-bond Basicity
- Research on the hydrogen-bond basicity of secondary amines, including morpholine derivatives, sheds light on the molecular interactions that could influence the binding affinity and selectivity of compounds like 4-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)morpholine in biological systems. Understanding these interactions is vital for drug design and the development of therapeutic agents (J. Graton et al., 2001).
properties
IUPAC Name |
4-(5-fluoro-4-pyrrolidin-1-ylpyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O/c13-10-9-14-12(17-5-7-18-8-6-17)15-11(10)16-3-1-2-4-16/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVSUNHDEQGJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



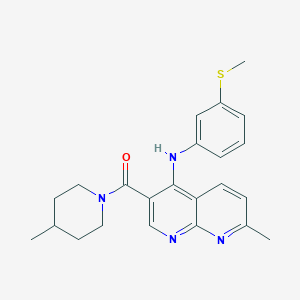


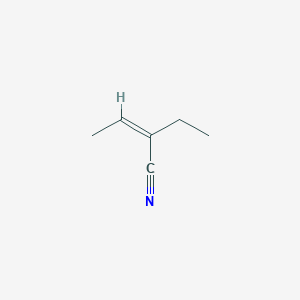

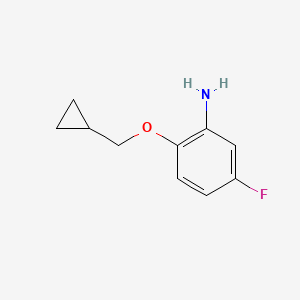
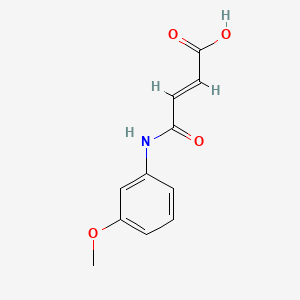
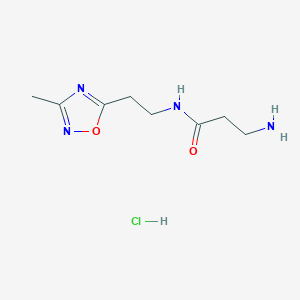
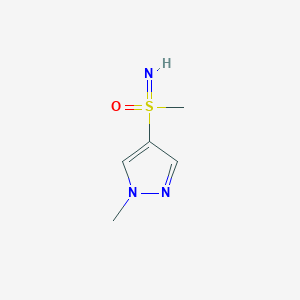

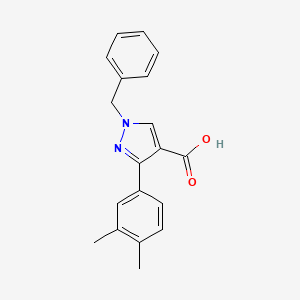
![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2705592.png)